molecular formula C6H6ClFN2O B1661451 2-Chloro-4-fluoro-5-hydrazinylphenol CAS No. 91167-74-7

2-Chloro-4-fluoro-5-hydrazinylphenol

Cat. No.: B1661451
CAS No.: 91167-74-7
M. Wt: 176.57 g/mol
InChI Key: ANQYXSGAZZIKEO-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-hydrazinylphenol is a chemical compound with the molecular formula C₆H₆ClFN₂O and a molecular weight of 176.58 g/mol . It is known for its unique structure, which includes a chloro, fluoro, and hydrazinyl group attached to a phenol ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

2-chloro-4-fluoro-5-hydrazinylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2O/c7-3-1-4(8)5(10-9)2-6(3)11/h1-2,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQYXSGAZZIKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238434
Record name 2-Chloro-4-fluoro-5-hydrazinylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91167-74-7
Record name 2-Chloro-4-fluoro-5-hydrazinylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091167747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-fluoro-5-hydrazinylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-hydrazinylphenol typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The process includes rigorous purification steps to ensure the compound’s purity meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-hydrazinylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of hydrazinylphenol derivatives in combating antimicrobial resistance. For instance, derivatives of 2-chloro-4-fluoro-5-hydrazinylphenol have been evaluated for their efficacy against resistant strains of Staphylococcus aureus and Candida auris. These compounds demonstrated promising antimicrobial activity, making them candidates for further development as novel antibiotics .

Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies indicated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, a derivative of this compound showed enhanced activity against A549 human lung cancer cells, suggesting its potential as a therapeutic agent in oncology .

Chemical Synthesis

Building Block in Organic Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation and substitution reactions. This versatility makes it a valuable building block in the development of pharmaceuticals and agrochemicals .

Synthesis of Advanced Materials
The compound is also utilized in the formulation of advanced materials with specific properties such as enhanced stability and reactivity. Its incorporation into polymer matrices can modify physical properties, leading to improved performance in various applications .

Agricultural Applications

Pesticide Development
In the agricultural sector, derivatives of this compound are explored for their potential use as herbicides or fungicides. Research is ongoing to evaluate their effectiveness against specific plant pathogens and pests, aiming to develop safer and more effective agricultural chemicals .

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAntimicrobial AgentsEffective against resistant S. aureus strains
Anticancer AgentsSignificant cytotoxicity in A549 lung cancer cells
Chemical SynthesisOrganic Synthesis Building BlockVersatile transformations possible
Advanced Material FormulationEnhanced stability and reactivity
Agricultural ApplicationsPesticide DevelopmentPotential effectiveness against plant pathogens

Case Studies

  • Antimicrobial Efficacy Study : A study published in 2023 evaluated several hydrazinylphenol derivatives against multidrug-resistant pathogens. The results indicated that compounds derived from this compound exhibited substantial antimicrobial activity, especially against vancomycin-intermediate strains of S. aureus .
  • Cytotoxicity Assessment : In another study focusing on anticancer properties, derivatives were tested on various cancer cell lines, revealing that specific modifications to the hydrazinyl structure significantly enhanced cytotoxic effects compared to standard chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-hydrazinylphenol involves its interaction with specific molecular targets. The hydrazinyl group can form bonds with various biological molecules, potentially inhibiting or modifying their functions. The pathways involved may include enzyme inhibition or interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluoro-5-hydroxyphenylhydrazine
  • 2-Fluoro-4-chloro-5-hydroxyphenylhydrazine

Comparison

Compared to similar compounds, 2-Chloro-4-fluoro-5-hydrazinylphenol is unique due to its specific arrangement of chloro, fluoro, and hydrazinyl groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Biological Activity

2-Chloro-4-fluoro-5-hydrazinylphenol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

The molecular formula of this compound is C6H6ClF N3O, and it features a hydrazinyl group which is known for its reactivity and ability to form bonds with various biological targets. The presence of chlorine and fluorine atoms enhances its lipophilicity, potentially affecting its interaction with cellular membranes.

The biological activity of this compound primarily involves its interaction with specific molecular targets within microbial cells and cancerous tissues. The hydrazinyl group can form hydrazones with carbonyl compounds, which may disrupt cellular functions. Additionally, the compound has been shown to exhibit inhibitory effects on various enzymes that are crucial for microbial survival and proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against several pathogenic strains. Its effectiveness varies based on the structure of the target organism:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 µg/mL
Escherichia coli>128 µg/mL
Candida albicans32 µg/mL
Clostridioides difficile16 µg/mL

These results indicate that while the compound shows promising activity against certain Gram-positive bacteria and fungi, it may be less effective against others, necessitating further structure-activity relationship studies to optimize its efficacy .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated anticancer activity in vitro. Studies using human lung cancer cell lines (A549) revealed that the compound inhibits cell proliferation and induces apoptosis. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells.

Case Study: A549 Cell Line

A detailed examination of the compound's effects on A549 cells indicated:

  • IC50 Value : Approximately 20 µg/mL
  • Mechanism : Induction of apoptosis via ROS generation.

This suggests that this compound could serve as a lead compound for developing new anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.